1-(4-methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Description
The exact mass of the compound this compound is 372.26375967 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O/c1-17-5-10-25(11-6-17)19(27)16-23-12-14-26(15-13-23)20-21-7-4-18(22-20)24-8-2-3-9-24/h4,7,17H,2-3,5-6,8-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGDUKBULBBUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the current understanding of its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes multiple piperidine and piperazine moieties linked to a pyrimidine ring. Its molecular formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₃N₅ |
| Molecular Weight | 305.49 g/mol |
| CAS Number | Not available |
Receptor Interactions
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may exhibit:
- Antagonistic activity at the α2-adrenergic receptor, which is significant for its potential effects on neurotransmission and mood regulation.
- Partial agonist properties at serotonin receptors, notably the 5-HT1A subtype, which may contribute to anxiolytic effects.
These interactions suggest a multifaceted role in modulating both central nervous system (CNS) activity and peripheral physiological processes.
In Vitro Studies
Recent studies have explored the cytotoxic effects of similar piperazine derivatives on cancer cell lines. For instance, compounds structurally related to our target compound were screened against human estrogen-receptor-positive breast cancer cells, demonstrating varying degrees of efficacy:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 18 | PARP inhibition |
| Compound B | 25 | Induction of apoptosis via caspase activation |
The promising results from these studies indicate that compounds with similar structural features may possess significant anti-cancer properties.
Neuropharmacological Effects
A study published in Drug Target Insights examined the neuropharmacological profile of piperazine derivatives. The findings highlighted that these compounds could potentially modulate anxiety and depression-like behaviors in animal models. Specifically:
- Behavioral Tests : The compounds exhibited significant reductions in anxiety-like behaviors in elevated plus maze tests.
Cancer Research
In another case study focusing on breast cancer treatment, a derivative of the compound was shown to effectively inhibit cell proliferation through mechanisms involving apoptosis and DNA repair pathway modulation. The study concluded that such compounds could serve as potential leads for developing new cancer therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
